

recommended working concentration of streptomycin in DMEM

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Streptomycin solution

Cat. No.: B7802894

[Get Quote](#)

Application Notes and Protocols for Streptomycin in DMEM

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of streptomycin in Dulbecco's Modified Eagle Medium (DMEM), a common cell culture medium. This document outlines the recommended working concentrations, protocols for determining cytotoxicity, and information on the antimicrobial spectrum of streptomycin.

Introduction

Streptomycin, an aminoglycoside antibiotic, is a staple in cell culture, primarily used to prevent bacterial contamination. It is most commonly used in combination with penicillin to provide broad-spectrum protection against both Gram-positive and Gram-negative bacteria. Streptomycin functions by binding to the 30S subunit of the bacterial ribosome, leading to the misreading of mRNA and subsequent inhibition of protein synthesis, which is ultimately lethal to the bacteria.^[1] While highly effective for contamination control, it is crucial to use streptomycin at concentrations that are non-toxic to the cultured eukaryotic cells.

Recommended Working Concentration

The standard and widely recommended working concentration of streptomycin in DMEM for most mammalian cell lines is 100 µg/mL. This is typically achieved by adding a 1% v/v of a 100x penicillin-streptomycin (Pen-Strep) stock solution to the cell culture medium. Commercially available 100x Pen-Strep solutions generally contain 10,000 units/mL of penicillin and 10,000 µg/mL of streptomycin.

Table 1: Preparation of Complete DMEM with Streptomycin

Component	Volume for 500 mL of Medium	Final Concentration
DMEM	445 mL	1x
Fetal Bovine Serum (FBS)	50 mL	10%
100x Penicillin-Streptomycin	5 mL	100 U/mL Penicillin, 100 µg/mL Streptomycin
Total Volume	500 mL	

Cytotoxicity of Streptomycin

While the standard working concentration of 100 µg/mL is considered safe for most robust cell lines, some sensitive cell types, such as primary cells or certain stem cells, may exhibit cytotoxic effects. Long-term exposure or higher concentrations of streptomycin can potentially affect mitochondrial function due to the similarity between bacterial and mitochondrial ribosomes.^[1] Therefore, it is recommended to determine the optimal, non-toxic concentration for your specific cell line, especially for long-term or sensitive experiments.

Table 2: Reported Cytotoxic Concentrations of Streptomycin and its Analogs

Cell Line	Compound	Effective Concentration / IC50	Observed Effect
SiHa	Streptomycin	IC50: 25 μ M	Attenuation of hypotonicity-stimulated increase of cytosolic Ca ²⁺
SiHa	Streptomycin	IC50: 30 μ M	Inhibition of volume-regulated Cl-channels[2]
Mouse Oocytes	Streptomycin	50 μ g/mL	Concentration-dependent decrease in nuclear maturation[3]
C2C12 Myotubes	Streptomycin	Not specified	Reduced protein synthesis and differentiation[4]

Note: Data on direct IC50 values of streptomycin sulfate for many common cell lines like HeLa, HEK293, and CHO is limited in publicly available literature. It is highly recommended to perform a dose-response experiment for your specific cell line.

Experimental Protocol: Determining Streptomycin Cytotoxicity using MTT Assay

This protocol outlines a method to determine the cytotoxic effects of streptomycin on a specific cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

- Adherent cells of interest
- Complete DMEM (with FBS, without Pen-Strep)

- Streptomycin sulfate solution (sterile)
- 96-well flat-bottom sterile cell culture plates
- MTT reagent (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Phosphate-Buffered Saline (PBS), sterile
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader (absorbance at 570 nm)

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete DMEM without Pen-Strep).
 - Incubate for 24 hours to allow for cell attachment.
- Streptomycin Treatment:
 - Prepare a serial dilution of streptomycin sulfate in complete DMEM (without Pen-Strep) to achieve a range of final concentrations (e.g., 0, 50, 100, 200, 400, 800, 1600 µg/mL).
 - Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of streptomycin. Include a "no-streptomycin" control.
 - Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Assay:
 - After the incubation period, carefully aspirate the medium from each well.

- Add 50 μ L of fresh, serum-free medium and 50 μ L of MTT reagent (final concentration 0.5 mg/mL) to each well.
- Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
- Carefully aspirate the MTT-containing medium.
- Add 150 μ L of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete solubilization.
- Data Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each streptomycin concentration relative to the untreated control cells.
 - Plot the cell viability against the streptomycin concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Antimicrobial Spectrum of Streptomycin

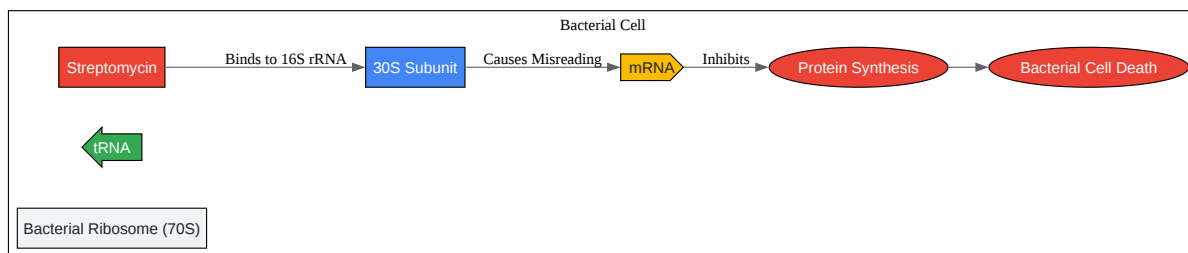
Streptomycin is a broad-spectrum antibiotic, primarily effective against Gram-negative bacteria and some Gram-positive bacteria. The following table provides a summary of the Minimum Inhibitory Concentrations (MICs) of streptomycin against common laboratory contaminants. Note that these values can vary significantly depending on the bacterial strain and the testing conditions.

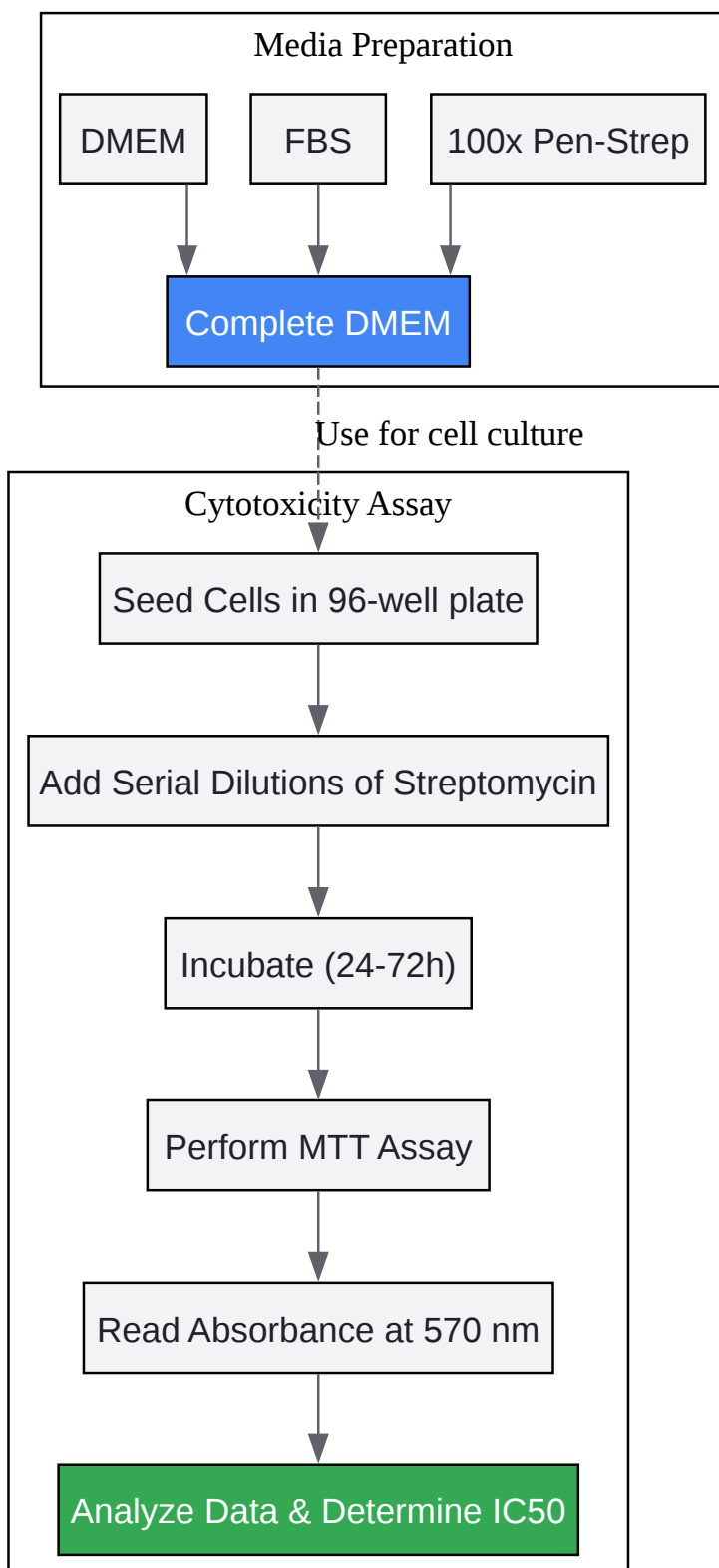
Table 3: Minimum Inhibitory Concentration (MIC) of Streptomycin for Common Laboratory Contaminants

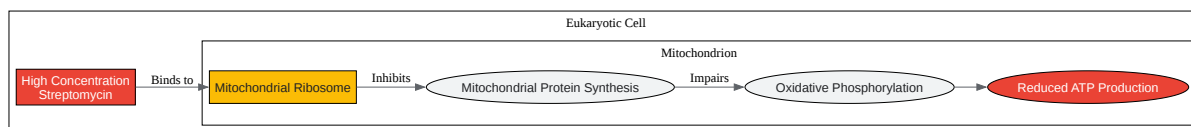
Bacterial Species	Type	Reported MIC Range (µg/mL)
Escherichia coli	Gram-negative	16 - 128[1][5][6][7][8]
Pseudomonas aeruginosa	Gram-negative	Varies widely, can be high (e.g., >1000)[9][10][11][12][13]
Staphylococcus aureus	Gram-positive	1.56 - >1000 (strain dependent)[14][15][16][17]
Bacillus subtilis	Gram-positive	Resistant, MIC50 often >64[18][19][20]

Visualizing Streptomycin's Mechanism and Experimental Workflow

To better understand the processes described, the following diagrams illustrate the mechanism of action of streptomycin and a typical workflow for preparing antibiotic-supplemented media and assessing cytotoxicity.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The genetic background for streptomycin resistance in Escherichia coli influences the distribution of MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomycin and its analogues are potent inhibitors of the hypotonicity-induced Ca^{2+} entry and Cl^- channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibiotic streptomycin assessed in a battery of in vitro tests for reproductive toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
- 10. Streptomycin mediated biofilm inhibition and suppression of virulence properties in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial susceptibility and minimal inhibitory concentration of *Pseudomonas aeruginosa* isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms and Spectrum of Streptomycin Resistance in a Natural Population of *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro trials of some antimicrobial combinations against *Staphylococcus aureus* and *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sub-MIC streptomycin and tetracycline enhanced *Staphylococcus aureus* Guangzhou-SAU749 biofilm formation, an in-depth study on transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial Susceptibility of *Bacillus* Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Streptomycin on Some Enzyme Systems of *Bacillus subtilis* - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Streptomycin-Induced Expression in *Bacillus subtilis* of YtnP, a Lactonase-Homologous Protein That Inhibits Development and Streptomycin Production in *Streptomyces griseus* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [recommended working concentration of streptomycin in DMEM]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7802894#recommended-working-concentration-of-streptomycin-in-dmem]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com